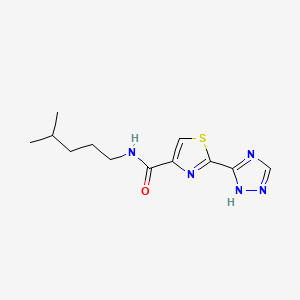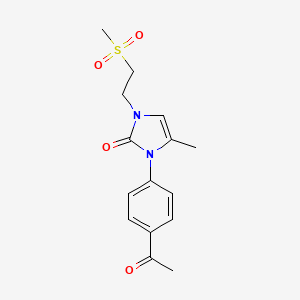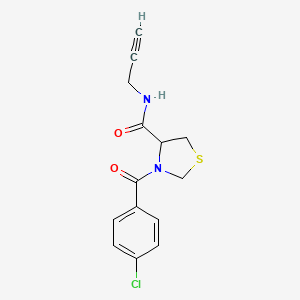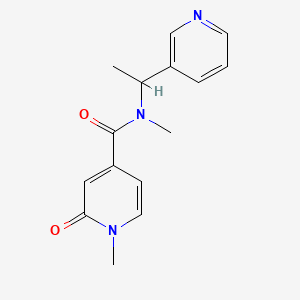
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide, commonly known as 'MTZPT', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MTZPT is a thiazole-based compound that contains a triazole ring and a carboxamide group, making it a unique and versatile molecule.
作用機序
The mechanism of action of MTZPT is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, MTZPT has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In fungi and bacteria, MTZPT may act by disrupting the cell membrane or inhibiting key enzymes involved in metabolic pathways.
Biochemical and Physiological Effects:
MTZPT has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In cancer cells, MTZPT has been shown to induce DNA damage and alter gene expression, leading to apoptosis. In fungi and bacteria, MTZPT has been shown to disrupt cell membrane integrity and inhibit key enzymes, leading to cell death. In material science, MTZPT has been used as a building block for the synthesis of novel materials with unique properties.
実験室実験の利点と制限
One advantage of using MTZPT in lab experiments is its versatility and potential for multiple applications. MTZPT can be used as a building block for the synthesis of novel materials, as an anticancer agent, or as a pesticide or fungicide. However, one limitation of using MTZPT is its complex synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
将来の方向性
There are several future directions for research on MTZPT. In medicine, further studies could investigate the potential of MTZPT as a combination therapy with other anticancer agents. In agriculture, further studies could investigate the potential of MTZPT as a biopesticide or biofungicide. In material science, further studies could investigate the potential of MTZPT as a building block for the synthesis of novel materials with unique properties. Overall, MTZPT is a promising compound with multiple potential applications, and further research is needed to fully understand its mechanisms of action and potential uses.
合成法
MTZPT can be synthesized through a multi-step process that involves the reaction of 4-methylpentan-1-amine with 2-bromoacetic acid to form an amide intermediate. This intermediate is then reacted with thiosemicarbazide to obtain the final product, MTZPT. The synthesis of MTZPT is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
MTZPT has been extensively studied for its potential applications in various fields. In medicine, MTZPT has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In agriculture, MTZPT has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or fungicide. In material science, MTZPT has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-8(2)4-3-5-13-11(18)9-6-19-12(16-9)10-14-7-15-17-10/h6-8H,3-5H2,1-2H3,(H,13,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPBVRGFFKGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC(=O)C1=CSC(=N1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)


![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)